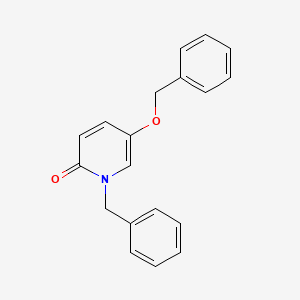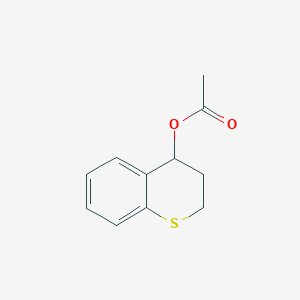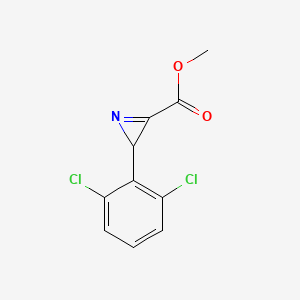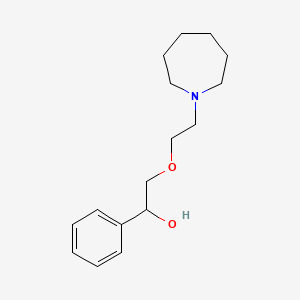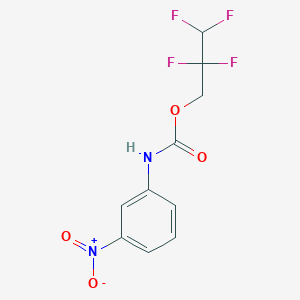
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a tetrafluoropropyl group attached to a carbamate moiety, which is further connected to a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules. The tetrafluoropropyl group imparts unique electronic properties, affecting the compound’s overall behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, differing in reactivity and applications.
2,2,3,3-Tetrafluoropropyl acetate: Features an acetate group, used in different industrial applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is unique due to its combination of a tetrafluoropropyl group and a nitrophenyl carbamate moiety
特性
CAS番号 |
90687-70-0 |
|---|---|
分子式 |
C10H8F4N2O4 |
分子量 |
296.17 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoropropyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H8F4N2O4/c11-8(12)10(13,14)5-20-9(17)15-6-2-1-3-7(4-6)16(18)19/h1-4,8H,5H2,(H,15,17) |
InChIキー |
VWKFXFBQLQMWAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


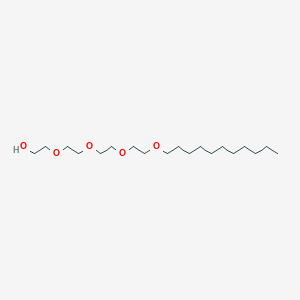
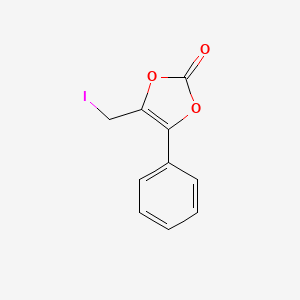
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
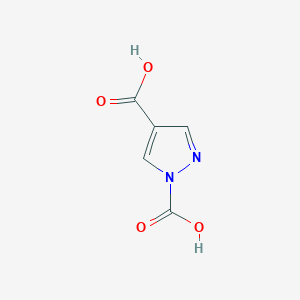
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)
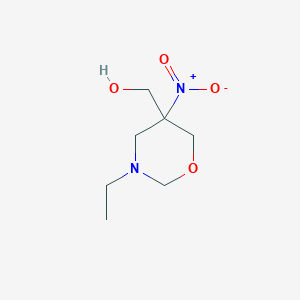
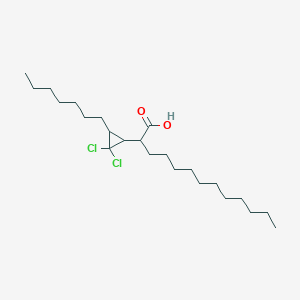
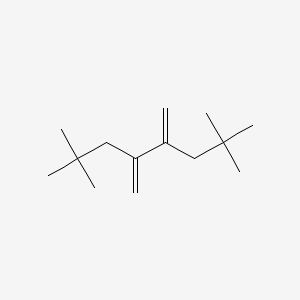
![3-[(But-3-yn-1-yl)sulfanyl]-6-methyl-1,2,4-triazin-5(2H)-one](/img/structure/B14347310.png)
